5-ethoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
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Overview
Description
5-ethoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is an organic compound with a complex structure, featuring both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the benzene sulfonamide core and the subsequent introduction of the ethoxy and pyridinyl groups. Common synthetic routes may involve:
Electrophilic Aromatic Substitution: Introduction of ethoxy and methyl groups onto a benzene ring through reactions with appropriate electrophiles.
Sulfonation: Conversion of the benzene derivative to a sulfonamide using sulfonyl chloride and an amine.
Coupling Reactions: Formation of the pyridinyl group through coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
5-ethoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Mechanism of Action
The mechanism of action of 5-ethoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-2,6-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
- 5-methoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
- 5-ethoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide
Uniqueness
5-ethoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both ethoxy and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
1428152-40-2 |
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Molecular Formula |
C16H20N2O3S |
Molecular Weight |
320.4g/mol |
IUPAC Name |
5-ethoxy-2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-5-21-14-10-15(13(4)9-12(14)3)22(19,20)18-16-8-11(2)6-7-17-16/h6-10H,5H2,1-4H3,(H,17,18) |
InChI Key |
DZBCKWZMUNXUNZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2=NC=CC(=C2)C |
Origin of Product |
United States |
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